molecular formula C16H13FN2O B1334321 (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol CAS No. 618441-71-7

(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol

Cat. No. B1334321
CAS RN: 618441-71-7
M. Wt: 268.28 g/mol
InChI Key: MDBVPCNKHZTKRL-UHFFFAOYSA-N
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Description

“(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the linear formula C16H12F2N2O . It has a molecular weight of 286.284 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol” can be represented by the linear formula C16H12F2N2O . The InChI code for this compound is 1S/C10H9FN2O/c11-9-3-1-2-4-10(9)13-6-5-8(7-14)12-13/h1-6,14H,7H2 .


Physical And Chemical Properties Analysis

“(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol” is a white powder . It has a molecular weight of 192.19 . The CAS Number for this compound is 1482422-89-8 .

Scientific Research Applications

Environmental Chemistry

Lastly, the study of its degradation products and pathways could be important in environmental chemistry. Understanding how this compound breaks down in the environment would be crucial for assessing its environmental impact and designing greener chemical processes.

Each application area presents unique challenges and opportunities for research, and this compound’s multifaceted nature makes it a promising candidate for diverse scientific investigations. While the information provided here is based on the compound’s structural characteristics and general knowledge in the field, specific research applications would require experimental validation and further study .

Safety and Hazards

The safety data sheet for a related compound, “(2-Fluorophenyl)piperazine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, respiratory irritation, and may be harmful if swallowed or in contact with skin .

properties

IUPAC Name

[1-(2-fluorophenyl)-3-phenylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c17-14-8-4-5-9-15(14)19-10-13(11-20)16(18-19)12-6-2-1-3-7-12/h1-10,20H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBVPCNKHZTKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol

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